![molecular formula C16H23LiN4O4 B2721930 Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate CAS No. 2377005-07-5](/img/structure/B2721930.png)
Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate is a complex compound involving lithium and a highly modified pyrimidine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, beginning with the preparation of the pyrimidine core. Subsequent steps involve the selective introduction of various functional groups, each requiring specific reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Typical reagents may include amines, lithium sources, and protective groups like 2-methylpropan-2-yl.
Industrial Production Methods
On an industrial scale, the production may involve batch processing or continuous flow synthesis, utilizing automated systems to maintain precise control over reaction conditions. The key focus in industrial synthesis would be the efficiency, scalability, and cost-effectiveness while ensuring consistent quality.
化学反応の分析
Types of Reactions
The compound undergoes a variety of chemical reactions:
Oxidation: Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can be reduced to form lower oxidation state products, often using agents like hydrogen or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, sodium hypochlorite.
Reducing Agents: Lithium aluminum hydride, hydrogen gas.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products depend on the specific type of reaction it undergoes. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction could lead to partially or fully reduced amines.
科学的研究の応用
In Chemistry
The compound serves as a building block in synthetic organic chemistry, aiding in the construction of more complex molecular architectures due to its versatile functional groups.
In Biology
It may be used in biochemical assays to study enzyme interactions or as a probe to investigate cellular pathways.
In Medicine
In Industry
In industrial applications, the compound could be used as an intermediate in the synthesis of advanced materials or specialty chemicals.
作用機序
The mechanism of action often involves the interaction of the compound's functional groups with specific molecular targets, such as enzymes or receptors. The pathways engaged can vary, but typically involve the binding of the compound to active sites, resulting in modulation of biological activity. The pyrimidine ring plays a crucial role in stabilizing these interactions.
類似化合物との比較
Similar Compounds
Lithium;4,5-dimethyl-6-[(3R)-3-aminopyrrolidin-1-yl]pyrimidine-2-carboxylate
Lithium;4,5-dimethyl-6-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidine-2-carboxylate
Lithium;4,5-dimethyl-6-[(3R)-3-carbamoylpyrrolidin-1-yl]pyrimidine-2-carboxylate
Highlighting Uniqueness
What sets Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate apart is the presence of the 2-methylpropan-2-yl group, which enhances its solubility and bioavailability compared to its analogues.
This is a glimpse into the rich tapestry of information about this fascinating compound. Is there any other aspect you'd like to explore further?
特性
IUPAC Name |
lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4.Li/c1-9-10(2)17-12(14(21)22)19-13(9)20-7-6-11(8-20)18-15(23)24-16(3,4)5;/h11H,6-8H2,1-5H3,(H,18,23)(H,21,22);/q;+1/p-1/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLOVRSSBVQBDP-RFVHGSKJSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N=C(N=C1N2CCC(C2)NC(=O)OC(C)(C)C)C(=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC1=C(N=C(N=C1N2CC[C@H](C2)NC(=O)OC(C)(C)C)C(=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23LiN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
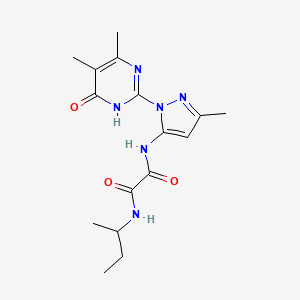
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl 4-chlorobenzoate](/img/structure/B2721851.png)
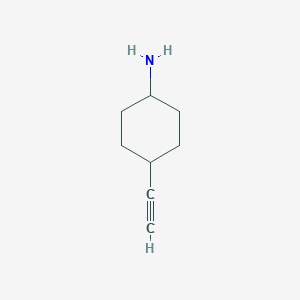
![6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2721854.png)
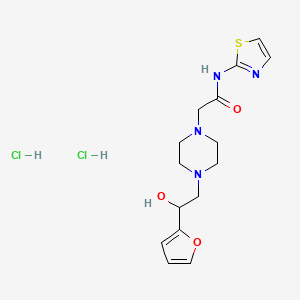
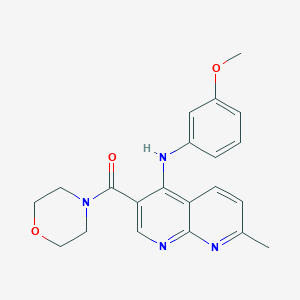
![2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2721857.png)
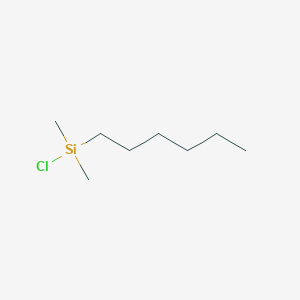
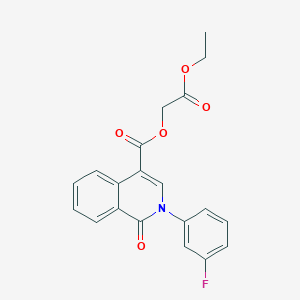
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2721862.png)
![N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide](/img/structure/B2721865.png)
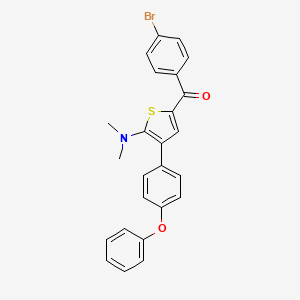
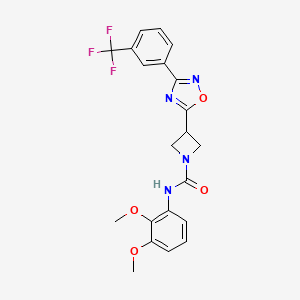
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2721870.png)
